1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-
CAS No.:
Cat. No.: VC20281990
Molecular Formula: C9H8ClN3O
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl- -](/images/structure/VC20281990.png)
Specification
Molecular Formula | C9H8ClN3O |
---|---|
Molecular Weight | 209.63 g/mol |
IUPAC Name | 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
Standard InChI | InChI=1S/C9H8ClN3O/c1-4-2-5-7(10)6(8(11)14)3-12-9(5)13-4/h2-3H,1H3,(H2,11,14)(H,12,13) |
Standard InChI Key | TUMYGFVWBGHVIH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C(=CN=C2N1)C(=O)N)Cl |
Introduction
Structural Characteristics and Nomenclature
Core Architecture and Substituent Configuration
The compound belongs to the pyrrolo[2,3-b]pyridine family, a bicyclic system comprising a pyrrole ring fused to a pyridine ring at the 2,3-positions. Key structural features include:
-
A chloro (-Cl) substituent at the 4-position of the pyridine ring.
-
A methyl (-CH₃) group at the 2-position of the pyrrole ring.
-
A carboxamide (-CONH₂) moiety at the 5-position of the pyridine ring .
The molecular formula is C₉H₉ClN₃O, with a molecular weight of 195.61 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name is 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, reflecting the substituent positions and functional groups .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₉ClN₃O | |
Molecular Weight (g/mol) | 195.61 | |
CAS Number | 920966-13-8 | |
Solubility | Soluble in DMF, toluene | |
Stability | Stable under inert conditions |
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves multi-step strategies emphasizing regioselective functionalization:
-
Core Formation: Cyclization of substituted pyridine precursors under acidic or basic conditions generates the pyrrolo[2,3-b]pyridine scaffold .
-
Chlorination: Electrophilic aromatic substitution introduces the chloro group at the 4-position using chlorinating agents like POCl₃.
-
Methylation: Alkylation at the 2-position employs methyl halides (e.g., CH₃I) in the presence of bases such as sodium hydride.
-
Carboxamide Installation: Hydrolysis of ester intermediates followed by amidation with ammonia yields the carboxamide group .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Source |
---|---|---|---|
Cyclization | DMF, 60°C, 12 h | 65 | |
Chlorination | POCl₃, reflux, 6 h | 78 | |
Methylation | CH₃I, NaH, THF, 0°C, 2 h | 82 | |
Amidation | NH₄OH, CDI, DMF, rt, 4 h | 70 |
Reactivity and Stability
The compound exhibits moderate stability in polar aprotic solvents but degrades under strong acidic or alkaline conditions. The carboxamide group participates in hydrogen bonding, influencing solubility and crystallinity.
Pharmacological Applications and Mechanisms
JAK3 Inhibition and Immunomodulation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume